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Compound of Interest

Compound Name: (R)-1-Boc-2-Isobutylpiperazine

Cat. No.: B582312

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic
characteristics of (R)-1-Boc-2-isobutylpiperazine, a chiral monosubstituted piperazine
derivative of interest in medicinal chemistry and drug development. Due to the limited
availability of public domain spectroscopic data for this specific molecule, this document
presents predicted data based on the analysis of closely related analogs and general principles
of spectroscopic interpretation for Boc-protected amines. Detailed experimental protocols for
the synthesis and spectroscopic analysis of similar compounds are also provided to guide
researchers in their work.

Chemical Structure and Properties

(R)-1-Boc-2-isobutylpiperazine, also known as tert-butyl (R)-2-isobutylpiperazine-1-
carboxylate, is a piperazine derivative where one of the nitrogen atoms is protected by a tert-
butyloxycarbonyl (Boc) group, and the adjacent carbon atom at the 2-position is substituted
with an isobutyl group, conferring chirality to the molecule.

Table 1: General Properties of (R)-1-Boc-2-isobutylpiperazine
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Property Value

IUPAC Name tert-butyl (R)-2-isobutylpiperazine-1-carboxylate
CAS Number 1217599-13-7

Molecular Formula C13H26N202

Molecular Weight 242.36 g/mol

Appearance Expected to be a solid or oil

Predicted Spectroscopic Data

While specific experimental spectra for (R)-1-Boc-2-isobutylpiperazine are not readily
available in the public domain, the following tables summarize the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of
similar Boc-protected piperazines and isobutyl-containing compounds.

Predicted *H NMR Data

Table 2: Predicted *H NMR Chemical Shifts (in CDCls, 400 MHz)

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

Boc (t-butyl) ~1.45 S 9H

Isobutyl -CH(CHs)2 ~0.90 d 6H

Isobutyl -CH(CHs)2 ~1.70 m 1H

Isobutyl -CH2- ~1.2-1.4 m 2H

Piperazine ring
~2.5-4.0 m 7H

protons

Piperazine -NH- ~1.5-2.5 (broad) S 1H

Predicted **C NMR Data
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Table 3: Predicted *3C NMR Chemical Shifts (in CDClsz, 100 MHz)

Carbon Predicted Chemical Shift (ppm)
Boc -C(CHs)3 ~28.5

Boc -C(CHs)s ~80.0

Boc -C=0 ~155.0

Isobutyl -CH(CHs)2 ~22.5

Isobutyl -CH(CHs)2 ~25.0

Isobutyl -CH2- ~40-45

Piperazine C2 ~55-60

Piperazine ring carbons ~45-55

Predicted IR and MS Data

Table 4: Predicted IR and MS Data

Spectroscopic Technique

Predicted Values

IR (Infrared) Spectroscopy (cm~1)

~3300-3400 (N-H stretch), ~2960 (C-H stretch,
aliphatic), ~1690 (C=0 stretch, carbamate),
~1170 (C-O stretch)

MS (Mass Spectrometry) (m/z)

Expected [M+H]*: 243.2067

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Boc-protected

piperazines and their spectroscopic characterization. These protocols are based on common

laboratory practices and can be adapted for the synthesis and analysis of (R)-1-Boc-2-

isobutylpiperazine.

General Synthesis of N-Boc-piperazines
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The synthesis of N-Boc-piperazine derivatives can be achieved through several methods. A
common approach involves the direct Boc-protection of the corresponding piperazine.

Protocol 1: Boc Protection of a Substituted Piperazine

Dissolution: Dissolve the starting piperazine derivative (1 equivalent) in a suitable solvent
such as dichloromethane (DCM) or a mixture of dioxane and water.

Base Addition: Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents),
to the solution.

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc20) (1.1
equivalents) in the same solvent to the reaction mixture at O °C.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with water and extract the product with an
organic solvent (e.g., DCM or ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel.

Spectroscopic Analysis Protocols

Protocol 2: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra for analysis.

Protocol 3: Infrared (IR) Spectroscopy
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e Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of
the compound (if solid) in the sample holder of an FTIR spectrometer.

o Data Acquisition: Record the IR spectrum over a range of 4000-400 cm™1.
Protocol 4: Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

o Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass
spectrometer and acquire the mass spectrum in positive ion mode.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a chemical compound like (R)-1-Boc-2-isobutylpiperazine.
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General Workflow for Synthesis and Spectroscopic Characterization
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Structural Elucidation and Confirmation
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Caption: A flowchart illustrating the general process from chemical synthesis to structural
confirmation using various spectroscopic techniques.

In conclusion, while specific, experimentally-derived spectroscopic data for (R)-1-Boc-2-
isobutylpiperazine is not publicly documented, this guide provides a robust framework of
expected data and standardized protocols. This information is intended to assist researchers in
the synthesis, purification, and characterization of this and structurally related compounds,
thereby facilitating advancements in drug discovery and development.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (R)-1-Boc-2-
isobutylpiperazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582312#spectroscopic-data-nmr-ir-ms-of-r-1-boc-2-
isobutylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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